molecular formula C14H15N B13631499 3',4-Dimethyl-[1,1'-biphenyl]-3-amine

3',4-Dimethyl-[1,1'-biphenyl]-3-amine

Cat. No.: B13631499
M. Wt: 197.27 g/mol
InChI Key: CWVVHZPRDDGBOS-UHFFFAOYSA-N
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Description

3’,4-Dimethyl-[1,1’-biphenyl]-3-amine is an organic compound with the molecular formula C15H17N It is a derivative of biphenyl, where the biphenyl core is substituted with two methyl groups at the 3’ and 4’ positions and an amine group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4-Dimethyl-[1,1’-biphenyl]-3-amine typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of Methyl Groups: The methyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amination: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of 3’,4-Dimethyl-[1,1’-biphenyl]-3-amine may involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3’,4-Dimethyl-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield nitro derivatives, while reduction with lithium aluminum hydride can regenerate the amine.

Scientific Research Applications

3’,4-Dimethyl-[1,1’-biphenyl]-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3’,4-Dimethyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, while the biphenyl core provides hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4’-Dimethyl-1,1’-biphenyl: Similar structure but lacks the amine group.

    3,3’-Dimethyl-1,1’-biphenyl: Similar structure with methyl groups at different positions.

    4,4’-Dimethyl-1,1’-biphenyl: Similar structure with methyl groups at the 4 and 4’ positions.

Uniqueness

3’,4-Dimethyl-[1,1’-biphenyl]-3-amine is unique due to the presence of both methyl groups and an amine group, which confer distinct chemical and biological properties. The specific positioning of these groups can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

2-methyl-5-(3-methylphenyl)aniline

InChI

InChI=1S/C14H15N/c1-10-4-3-5-12(8-10)13-7-6-11(2)14(15)9-13/h3-9H,15H2,1-2H3

InChI Key

CWVVHZPRDDGBOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)C)N

Origin of Product

United States

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